molecular formula C10H15O2PS2 B13746543 Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester CAS No. 2703-13-1

Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester

Cat. No.: B13746543
CAS No.: 2703-13-1
M. Wt: 262.3 g/mol
InChI Key: LUCDVNXIIQYRLZ-UHFFFAOYSA-N
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Description

. This compound is notable for its unique structure, which includes both ethoxy and methylsulfanyl groups attached to a phenoxy ring, and a sulfanylidene-phosphorane moiety.

Preparation Methods

The synthesis of ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE typically involves the reaction of phosphonothioic acid with ethyl alcohol and 4-(methylthio)phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.

    Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanylidene-phosphorane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE include:

  • Phosphonothioic acid, methyl-, O-ethyl O-(p-(methylthio)phenyl) ester
  • Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester

These compounds share similar structural features but may differ in their reactivity and applications. ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE is unique due to its specific combination of functional groups and the resulting chemical properties .

Properties

CAS No.

2703-13-1

Molecular Formula

C10H15O2PS2

Molecular Weight

262.3 g/mol

IUPAC Name

ethoxy-methyl-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H15O2PS2/c1-4-11-13(2,14)12-9-5-7-10(15-3)8-6-9/h5-8H,4H2,1-3H3

InChI Key

LUCDVNXIIQYRLZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)OC1=CC=C(C=C1)SC

physical_description

Phosphonothioic acid, methyl-, o-ethyl o-(4-(methylthio)phenyl) ester is a liquid. (EPA, 1998)
Liquid;  [CAMEO]

Origin of Product

United States

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